molecular formula C15H12ClFN2S B7757635 2-((2-Chloro-6-fluorobenzyl)thio)-4,6-dimethylnicotinonitrile

2-((2-Chloro-6-fluorobenzyl)thio)-4,6-dimethylnicotinonitrile

Cat. No.: B7757635
M. Wt: 306.8 g/mol
InChI Key: PSWIGVAXGICNHG-UHFFFAOYSA-N
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Description

2-((2-Chloro-6-fluorobenzyl)thio)-4,6-dimethylnicotinonitrile is an organic compound that features a unique combination of chloro, fluoro, and thioether functional groups attached to a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Chloro-6-fluorobenzyl)thio)-4,6-dimethylnicotinonitrile typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with 4,6-dimethylnicotinonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, would be crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-((2-Chloro-6-fluorobenzyl)thio)-4,6-dimethylnicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as solvent.

    Substitution: Sodium hydride, potassium carbonate, DMF or DMSO as solvent.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-((2-Chloro-6-fluorobenzyl)thio)-4,6-dimethylnicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents enhance its binding affinity and specificity, while the thioether group can participate in covalent interactions with target proteins. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-fluorobenzyl bromide
  • 2-Chloro-6-fluorobenzonitrile
  • 2-Chloro-6-fluorobenzaldehyde

Uniqueness

Compared to similar compounds, 2-((2-Chloro-6-fluorobenzyl)thio)-4,6-dimethylnicotinonitrile stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both chloro and fluoro substituents, along with the thioether linkage, provides a versatile platform for further chemical modifications and applications .

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,6-dimethylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN2S/c1-9-6-10(2)19-15(11(9)7-18)20-8-12-13(16)4-3-5-14(12)17/h3-6H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWIGVAXGICNHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC2=C(C=CC=C2Cl)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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